molecular formula C25H22N4O2 B5835849 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide

2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide

Cat. No.: B5835849
M. Wt: 410.5 g/mol
InChI Key: HSRWTIOCFGMVBL-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as EPMQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide involves its ability to inhibit various enzymes and pathways involved in disease progression. For example, in cancer research, this compound inhibits the PI3K/Akt/mTOR pathway and induces G1 cell cycle arrest. In Alzheimer's disease research, this compound reduces oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. In Parkinson's disease research, this compound protects dopaminergic neurons by inhibiting the activation of microglia and reducing neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, in cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In Alzheimer's disease research, this compound has been shown to reduce oxidative stress and improve cognitive function in animal models. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its ability to target multiple pathways involved in disease progression. This makes it a potentially effective therapeutic agent for various diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide research. One direction is to further investigate its potential therapeutic applications in other diseases such as multiple sclerosis and Huntington's disease. Another direction is to develop more efficient synthesis methods to improve its bioavailability and efficacy. Additionally, more studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves its ability to inhibit various enzymes and pathways involved in disease progression. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research to further explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide involves the condensation of 4-ethoxybenzaldehyde and 2-amino-6-methylquinoline in the presence of acetic acid. The resulting product is then reacted with 4-pyridinecarboxaldehyde and hydrazine hydrate to yield this compound.

Scientific Research Applications

2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce oxidative stress. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-6-methyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c1-3-31-20-7-5-19(6-8-20)24-15-22(21-14-17(2)4-9-23(21)28-24)25(30)29-27-16-18-10-12-26-13-11-18/h4-16H,3H2,1-2H3,(H,29,30)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRWTIOCFGMVBL-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN=CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)N/N=C/C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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